molecular formula C10H10N2O B8483978 1-Amino-6-hydroxy-3-methyl-isoquinoline

1-Amino-6-hydroxy-3-methyl-isoquinoline

Cat. No.: B8483978
M. Wt: 174.20 g/mol
InChI Key: WHWXEUUKHBARIS-UHFFFAOYSA-N
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Description

1-Amino-6-hydroxy-3-methyl-isoquinoline is a substituted isoquinoline derivative characterized by amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) functional groups at positions 1, 6, and 3, respectively. Isoquinoline derivatives are pharmacologically significant due to their roles as enzyme inhibitors, antimicrobial agents, and antitumor compounds . For instance, aminomethylation/hydrogenolysis strategies have been employed to synthesize methyl-substituted isoquinolines like 7-hydroxy-6-methoxy-1-methylisoquinoline, suggesting analogous pathways for introducing functional groups .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-amino-3-methylisoquinolin-6-ol

InChI

InChI=1S/C10H10N2O/c1-6-4-7-5-8(13)2-3-9(7)10(11)12-6/h2-5,13H,1H3,(H2,11,12)

InChI Key

WHWXEUUKHBARIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)O)C(=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula pKa (20°C) Key Properties/Activities Reference ID
1-Aminoisoquinoline 1-NH₂ C₉H₈N₂ 7.62 ± 1 Higher basicity than 3-substituted
3-Aminoisoquinoline 3-NH₂ C₉H₈N₂ 5.05 ± 1 Lower basicity due to position
6-Amino-1-methylisoquinoline 1-CH₃, 6-NH₂ C₁₀H₁₀N₂ - Antitumor potential (analog studies)
1-Chloro-6-methoxy-isoquinoline 1-Cl, 6-OCH₃ C₁₀H₈ClNO - Halogenated precursor for drug dev.
6-Methylisoquinoline 6-CH₃ C₁₀H₉N - Intermediate in organic synthesis

Notes:

  • Basicity: Amino group position significantly affects pKa. 1-Aminoisoquinoline (pKa 7.62) is more basic than 3-Aminoisoquinoline (pKa 5.05) due to resonance stabilization differences .
  • Hydroxy vs.
  • Methyl Substitution: Methyl groups (e.g., at position 3 or 6) influence lipophilicity and metabolic stability. For example, 6-Methylisoquinoline serves as a versatile intermediate .
Antitumor Activity
  • Ellipticine Derivatives: PZE (a complex isoquinoline derivative) exhibits cytotoxicity (IC₅₀ = 3.1 µM) by inducing DNA strand breaks via topoisomerase II inhibition, similar to m-AMSA and Adriamycin. However, PZE’s slower SSB reversion kinetics suggest prolonged effects .
  • Alkyl Chain Impact: 1-Alkyl-tetrahydroisoquinoline derivatives show cytotoxicity dependent on chain length (C6–C17). Longer chains enhance membrane interaction but may reduce solubility .
Antimicrobial Activity
  • Tetrahydroisoquinoline Derivatives: 1-Phenyl-3,4-dihydroisoquinoline and analogs demonstrate variable antibacterial/fungal activity. Substituent electronegativity and steric effects modulate target binding .

Key Research Findings

Hydroxy Group Advantage : The hydroxyl group in the target compound likely improves aqueous solubility compared to methoxy or methyl analogs, critical for bioavailability .

Methyl Substitution : Methyl at position 3 may reduce steric hindrance compared to bulkier groups, favoring enzyme binding .

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